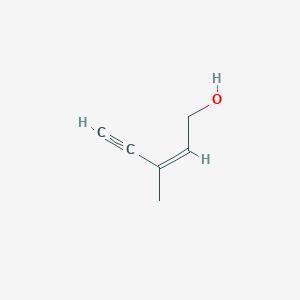

(Z)-3-Methylpent-2-en-4-yn-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-methylpent-2-en-4-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-3-6(2)4-5-7/h1,4,7H,5H2,2H3/b6-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJHASYJQIRSLE-XQRVVYSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCO)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C/CO)/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201334886 | |

| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-05-5, 105-29-3 | |

| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6153-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentol cis-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2Z)-3-Methyl-2-penten-4-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201334886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-3-methylpent-2-en-4-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-PENTOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C3L27C7DKP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Significance of Conjugated Enynes in Synthetic Methodologies

Conjugated enynes, characterized by a carbon-carbon double bond directly connected to a carbon-carbon triple bond, are structural motifs of great importance in organic synthesis, biochemistry, and materials science. rsc.orgrsc.org Their utility stems from their capacity to act as versatile building blocks, undergoing a wide array of transformations to construct complex molecular architectures. rsc.org

The synthesis of these crucial scaffolds is most commonly achieved through methods like cross-coupling reactions and the dimerization of alkynes. rsc.orgrsc.org In recent years, significant advancements have been made in transition-metal-catalyzed reactions to improve the efficiency and stereoselectivity of enyne synthesis. rsc.org Palladium-catalyzed oxidative coupling reactions, for instance, have been developed to produce conjugated enynes with various functional groups under mild conditions. rsc.org The strategic value of conjugated enynes is further highlighted by their presence in numerous bioactive molecules. rsc.org

Stereochemical Considerations in α,β Unsaturated Alcohols

The stereochemistry of α,β-unsaturated alcohols, such as (Z)-3-Methylpent-2-en-4-yn-1-ol, is a critical factor that governs their reactivity and the stereochemical outcome of their reactions. The "(Z)" designation in the name of the title compound specifies the configuration of the substituents around the carbon-carbon double bond, which has a significant impact on the molecule's three-dimensional structure and, consequently, its chemical behavior. bloomtechz.com

In reactions involving α,β-unsaturated carbonyl systems, such as conjugate additions, the existing stereochemistry of the molecule can direct the approach of incoming reagents, leading to the formation of new stereogenic centers with high selectivity. rsc.orgnih.gov The geometry of the double bond (i.e., whether it is the Z or E isomer) can profoundly influence the diastereoselectivity of these additions. nih.gov For example, studies on chiral α,β-unsaturated esters have shown that the Z isomer can lead to high diastereoselectivity in conjugate addition reactions, while the corresponding E isomer may be unselective. nih.gov This highlights the crucial role of stereochemical control in synthesizing specific, desired isomers of complex molecules.

Research Landscape of Alkyne Alkene Alcohol Bifunctional Molecules

Established Synthetic Routes and Reaction Conditions

The primary methods for synthesizing this compound involve stereoselective reduction of an alkyne precursor or the strategic rearrangement of an allylic alcohol isomer.

Partial Hydrogenation Approaches

A key strategy for obtaining the desired (Z)-configuration is the partial hydrogenation of a corresponding enyne compound. This method's success hinges on the use of a catalyst that selectively reduces the triple bond to a cis-alkene without further reduction to an alkane.

The use of a Lindlar catalyst is a well-established method for the stereospecific synthesis of cis-alkenes from alkynes. wikipedia.org A Lindlar catalyst is a heterogeneous catalyst composed of palladium deposited on a support like calcium carbonate (CaCO₃) or barium sulfate (B86663) (BaSO₄), which is then "poisoned" with a substance like lead acetate (B1210297) or lead oxide and often quinoline. wikipedia.orgmasterorganicchemistry.com This poisoning deactivates the palladium catalyst, preventing the over-reduction of the newly formed alkene to an alkane and ensuring high selectivity for the syn-addition of hydrogen, which results in the cis or (Z)-isomer. wikipedia.orgyoutube.com

In the synthesis of this compound, the precursor 3-methylpent-2-en-4-yne is hydrogenated using this catalyst system. The reaction selectively targets the alkyne functional group, yielding the desired (Z)-alkene configuration. youtube.com The conditions often involve a solvent such as ethanol (B145695) under a controlled hydrogen atmosphere to achieve the desired transformation.

Allylic Rearrangement Pathways

Allylic rearrangement offers an alternative and widely used route, starting from a constitutional isomer of the target molecule. These pathways typically involve the migration of a hydroxyl group from one carbon to another within an allylic system, often under acidic conditions.

A common industrial and laboratory synthesis involves the isomerization of 3-methyl-1-penten-4-yn-3-ol (B105895). chemicalbook.comchemicalbook.com This tertiary alcohol can be rearranged to the primary alcohol, (Z)-3-methyl-2-en-4-yn-1-ol, through an allylic shift. The reaction is typically catalyzed by an acid. chemicalbook.com While effective, this process often yields an isomeric mixture of the (Z) and (E) forms, which may require separation by fractional distillation. chemicalbook.com The (Z)-isomer is a crucial intermediate in the synthesis of Vitamin A, whereas the (E)-isomer is not suitable for this purpose. chemicalbook.com

This pathway begins with the formation of the precursor, 3-methyl-1-penten-4-yn-3-ol, from smaller building blocks. A typical method involves the reaction of methyl vinyl ketone with an acetylide, such as calcium acetylide, in liquid ammonia. chemicalbook.com The resulting adduct, 3-methyl-1-penten-4-yn-3-ol, is then subjected to an acid-catalyzed allyl rearrangement to produce a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com

Detailed research has optimized this rearrangement. In one specific procedure, 3-methyl-1-penten-4-yn-3-ol is dissolved in isopropyl ether, and dilute sulfuric acid is added to adjust the pH to 2.0-3.0. The reaction is then heated to achieve the rearrangement. chemicalbook.com More recently, acidic ionic liquids have been explored as alternative catalysts for this transformation. chemicalbook.com

Table 1: Reaction Conditions for Acid-Catalyzed Rearrangement of 3-Methyl-1-penten-4-yn-3-ol

| Starting Material | Catalyst | Solvent | Temperature | Reaction Time | Yield of (Z)-isomer | Reference |

|---|---|---|---|---|---|---|

| 3-Methyl-1-penten-4-yn-3-ol | Dilute Sulfuric Acid (pH 2.0-3.0) | Isopropyl Ether | 34-36°C | 60 min | 79.8% (of total product) | chemicalbook.com |

Multi-Component Coupling Reactions

While this compound is a critical building block in various multi-step syntheses, such as for carotenoids and Vitamin A, its formation via multi-component coupling reactions is less frequently documented than the aforementioned methods. mdpi.comresearchgate.net The compound's functional groups, including the hydroxyl group and the alkyne, make it a valuable reagent for subsequent coupling steps, such as cross-coupling reactions using transition metal catalysts or click chemistry applications. myskinrecipes.comchemscene.com However, synthetic strategies focusing on its direct formation through the convergence of three or more components in a single pot are not prominently featured in the surveyed literature.

KOtBu-Promoted Aldehyde-Alkyne Coupling for Stereodefined Enynols

A significant strategy for the synthesis of stereodefined enynols, including structures related to this compound, involves a potassium tert-butoxide (KOtBu)-promoted three-component coupling of aldehydes and alkynes. figshare.comresearchgate.netnih.gov This method is notable for proceeding without a transition-metal catalyst, relying on a sequence of addition, isomerization, and subsequent addition processes all occurring in a single pot. researchgate.netnih.gov The reaction provides a direct and effective route to stereodefined (Z)-2-en-4-yn-1-ol compounds. figshare.comresearchgate.net

The process is initiated by the deprotonation of the alkyne by KOtBu, which then undergoes a coupling reaction with an aldehyde. rsc.org This approach is valued for its cost-effectiveness and operation under mild conditions, making it suitable for larger-scale chemical production. rsc.org

Table 1: KOtBu-Promoted Aldehyde-Alkyne Coupling

| Feature | Description |

|---|---|

| Promoter | Potassium tert-butoxide (KOtBu) |

| Reactants | Aldehydes, Alkynes |

| Key Processes | Sequential addition/isomerization/addition |

| Selectivity | Produces stereodefined (Z)-2-en-4-yn-1-ols |

| Advantages | Transition-metal-free, one-pot synthesis, cost-effective |

Reductive Transformations of Precursors

Reductive methods offer another avenue for the synthesis of this compound. This compound can be produced from the reduction of a suitable precursor. For instance, it can be synthesized from 3-methyl-1-penten-4-yn-3-ol. chemicalbook.com This process involves dissolving the precursor in a solvent like isopropyl ether, followed by the addition of a catalyst and dilute sulfuric acid to adjust the pH. chemicalbook.com The reaction mixture is then heated to facilitate the transformation. chemicalbook.com

Furthermore, the synthesis of chiral 1,3-diols with high enantiomeric purity has been achieved through the asymmetric reduction of chiral keto alcohols using chiral oxazaborolidine reagents. nih.govresearchgate.net This two-step process, starting with an asymmetric aldol (B89426) reaction to form the keto alcohol, demonstrates the potential of reductive transformations in achieving high stereochemical control. nih.govresearchgate.net

Advanced Stereoselective Synthesis of this compound

The synthesis of this compound with high stereochemical purity necessitates advanced synthetic strategies, particularly focusing on the development of chiral catalysts and methods to control enantiomeric purity.

Chiral Catalyst Development for Enhanced Z-Selectivity

The development of chiral catalysts is crucial for enhancing the Z-selectivity in the synthesis of enynols. Chiral N-heterocyclic carbene (NHC) ligands, when complexed with metals like gold, can create a chiral environment around the metal center, which is instrumental in developing enantioselective processes. mdpi.com The design of these ligands often involves creating sterically demanding structures to influence the stereochemical outcome of the reaction. mdpi.com

For instance, chiral catalysts can be synthesized from starting materials like (R)-1-aminotetralin, which are then elaborated through a series of reactions including ortho-metalation-iodination, Suzuki coupling, and cyclization to form chiral benzimidazolium salts that serve as precursors to the active gold(I) complexes. mdpi.com Similarly, C2-symmetric gold(I) complexes have been developed from chiral amines derived from phenylacetic acid. mdpi.com These catalysts are designed to provide high levels of reactivity and selectivity that are difficult to achieve with other methods.

Strategies for Enantiomeric Purity Control in Related Systems

Achieving high enantiomeric purity is a paramount challenge in modern synthetic chemistry. ub.edu Several strategies are employed to synthesize single-enantiomer compounds, including the use of chiral catalysts, ligands, or auxiliaries to control the stereochemistry of a reaction. numberanalytics.com

One established method is enantioselective catalysis, which directly produces enantiomers from prochiral starting materials. ub.edu This approach often involves the use of organocatalysts, which are small organic molecules that can induce high stereoselectivity. nih.govub.edu For example, proline-derived organocatalysts have been used in asymmetric aldol reactions to produce chiral keto alcohols with excellent enantiomeric excess (>99% ee), which can then be reduced to the corresponding chiral diols. nih.govresearchgate.net

The optimization of reaction parameters such as the catalyst, ligands, solvent, and temperature is critical for maximizing the enantiomeric excess. nih.gov High-throughput screening methods are increasingly being used to rapidly evaluate a large number of reaction conditions to identify the optimal parameters for achieving high enantiopurity. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 6153-05-5 |

| (E)-3-Methylpent-2-en-4-yn-1-ol | 6153-06-6 |

| 3-Methyl-1-penten-4-yn-3-ol | Not Available |

| Potassium tert-butoxide (KOtBu) | 865-47-4 |

| Isopropyl ether | 108-20-3 |

| Sulfuric acid | 7664-93-9 |

| (R)-1-aminotetralin | 38455-55-9 |

| Phenylacetic acid | 103-82-2 |

| Gold(I) | Not Available |

Electronic Properties and Reactivity of the Conjugated System

The unique structure of this compound, which features a carbon-carbon double bond in conjugation with a carbon-carbon triple bond, results in significant electronic delocalization. organicchemistrytutor.comacs.org This conjugated enyne system is the primary determinant of the molecule's chemical personality.

Conjugation Effects on Electrophilicity and Nucleophilicity

The conjugated system of this compound involves the overlap of p-orbitals across the C2-C3 double bond and the C4-C5 triple bond. This delocalization of π-electrons creates a molecule with regions of both high and low electron density, rendering it both nucleophilic and electrophilic in nature.

The electron-rich π-bonds make the carbon skeleton susceptible to attack by electrophiles. organicchemistrytutor.com The increased electron density across the conjugated system enhances its ability to act as a nucleophile compared to isolated alkenes or alkynes. Conversely, the individual carbon atoms within the enyne moiety can act as electrophilic sites, particularly when the molecule interacts with strong nucleophiles.

The molecule's reactivity is further modulated by its substituent groups. The electron-donating methyl group at the C3 position increases the electron density of the conjugated system, enhancing its nucleophilicity. In contrast, the electron-withdrawing primary alcohol group at C1 can decrease the electron density, particularly at the C2-C3 double bond, through an inductive effect. The oxygen atom of the hydroxyl group, with its lone pairs of electrons, can also function as a nucleophilic center, participating in reactions such as esterification or etherification. masterorganicchemistry.com This dual reactivity allows this compound to serve as a versatile intermediate in the synthesis of more complex molecules, including carotenoids like prolycopene. researchgate.netyoutube.com

Addition Reactions to Unsaturated Bonds

The presence of both a double and a triple bond in a conjugated arrangement provides multiple sites for addition reactions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of the enyne system and the nature of the attacking reagent.

Stereoselective Hydroboration/Oxidation Pathways

The hydroboration-oxidation of this compound offers a pathway to introduce new functional groups with specific stereochemistry. While specific studies on this molecule are not prevalent, the reaction mechanism for enynes is well-established. Hydroboration involves the syn-addition of a borane reagent across a π-bond. wikipedia.orgmasterorganicchemistry.com To achieve selectivity and prevent reaction at both unsaturated sites, sterically hindered boranes such as disiamylborane ((Sia)₂BH) or 9-borabicyclo[3.3.1]nonane (9-BBN) are typically employed. wikipedia.orgyoutube.com

Given the terminal alkyne, hydroboration is expected to occur preferentially at the triple bond due to less steric hindrance compared to the trisubstituted double bond. The boron atom adds to the terminal carbon (C5), and the hydrogen adds to the internal carbon (C4), following an anti-Markovnikov regioselectivity pattern. masterorganicchemistry.comwikipedia.org Subsequent oxidation of the resulting vinylborane with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group. This initially forms an enol, which rapidly tautomerizes to the more stable corresponding aldehyde. The Z-configuration of the original double bond is expected to be retained throughout the reaction sequence.

Table 1: Predicted Products of Stereoselective Hydroboration/Oxidation

| Reactant | Reagents | Predicted Intermediate (Vinylborane) | Final Product |

|---|

Halogenation and Hydrohalogenation across C=C and C≡C bonds

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to this compound can lead to a variety of products, depending on the reaction conditions and the stoichiometry of the reagents. In general, alkenes are more reactive towards electrophilic addition than alkynes. organicchemistrytutor.com However, in a conjugated system, the reaction can proceed via 1,2-addition or 1,4-addition pathways, leading to a mixture of products. youtube.commasterorganicchemistry.com

With one equivalent of a halogen like Br₂, the reaction is expected to proceed via a bridged bromonium ion intermediate. youtube.commasterorganicchemistry.com Attack could occur at either the double or triple bond. Attack at the double bond would lead to a dibromo-adduct, while attack at the triple bond would result in a trans-dibromoalkene. Due to the higher reactivity of alkenes, initial attack at the C=C bond is plausible. The subsequent addition of a second equivalent of halogen would saturate the remaining π-bond, ultimately yielding a tetrahalogenated derivative.

The reaction conditions can influence the product distribution. At lower temperatures, the reaction is under kinetic control, favoring the product formed from the most stable carbocation intermediate (often the 1,2-adduct). youtube.commasterorganicchemistry.com At higher temperatures, the reaction is under thermodynamic control, and the most stable product, which is typically the 1,4-adduct with a more substituted internal double bond, is favored.

Oxidation Reactions

The alcohol and the unsaturated carbon-carbon bonds in this compound are all susceptible to oxidation, leading to a variety of possible products, including diols and carbonyl derivatives.

Formation of Diols and Carbonyl Derivatives

The primary alcohol group can be selectively oxidized to an aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to a carboxylic acid using stronger agents like potassium permanganate (KMnO₄). bloomtechz.comfiveable.me The oxidation of allylic alcohols is a common transformation in organic synthesis. organic-chemistry.org

The double bond can be dihydroxylated to form a diol using reagents such as osmium tetroxide (OsO₄) or cold, dilute potassium permanganate. researchgate.net This reaction typically proceeds via syn-addition. More vigorous oxidation with hot, acidic KMnO₄ or ozonolysis (O₃) followed by an oxidative workup will cleave the double bond, yielding a ketone and a carboxylic acid. libretexts.org

Ozonolysis of the triple bond, on the other hand, cleaves it to form two carboxylic acids. If the entire molecule is subjected to strong oxidative cleavage, a mixture of smaller carboxylic acids and ketones would be expected. The formation of (Z)-3-methylpent-2-en-4-yne-1,1-diol, the hydrate of the corresponding aldehyde, has been noted, indicating that oxidation of the primary alcohol to an aldehyde is a feasible transformation. nih.gov

Table 2: Potential Oxidation Products

| Reagent(s) | Targeted Functional Group | Major Product(s) |

|---|---|---|

| Pyridinium chlorochromate (PCC) | Primary Alcohol | (Z)-3-Methylpent-2-en-4-ynal |

| Osmium tetroxide (OsO₄), NMO | C=C Double Bond | (Z)-4-ethynyl-3-methyl-1,2-dihydroxy-pent-3-ene |

| Hot, acidic KMnO₄ | C=C and C≡C Bonds | Acetic acid, Pyruvic acid |

Reagent Specificity in Hydroxyl Group Oxidation to Aldehydes and Carboxylic Acids

The primary alcohol functional group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and the reaction conditions. chemguide.co.uk

To achieve partial oxidation to the corresponding aldehyde, (Z)-3-methylpent-2-en-4-ynal, milder reagents or carefully controlled conditions are necessary. A common laboratory method involves using an acidified solution of potassium dichromate(VI) with an excess of the alcohol. The aldehyde, being more volatile than the alcohol, is distilled off as it forms to prevent its further oxidation. chemguide.co.uk

For the complete oxidation to a carboxylic acid, (Z)-3-methylpent-2-en-4-ynoic acid, a strong oxidizing agent is required, typically in the presence of heat. Reagents such as potassium permanganate (KMnO₄) or heating the alcohol under reflux with an excess of acidified potassium dichromate(VI) solution will ensure the reaction proceeds past the aldehyde intermediate to the carboxylic acid. chemguide.co.ukbenchchem.com The initial oxidation forms the aldehyde, which is then further oxidized to the acid. chemguide.co.uk

Table 1: Oxidation Reactions of the Hydroxyl Group

| Desired Product | Reagent(s) | Typical Conditions |

|---|---|---|

| (Z)-3-Methylpent-2-en-4-ynal (Aldehyde) | K₂Cr₂O₇ / H₂SO₄ | Excess alcohol, immediate distillation of product |

| (Z)-3-Methylpent-2-en-4-ynoic acid (Carboxylic Acid) | K₂Cr₂O₇ / H₂SO₄ | Excess oxidizing agent, heating under reflux |

| (Z)-3-Methylpent-2-en-4-ynoic acid (Carboxylic Acid) | KMnO₄ | Aqueous solution, often with heating |

Reduction Reactions

The presence of both an alkene and an alkyne in this compound allows for various reduction strategies, from selective hydrogenation of one multiple bond to complete saturation of the molecule.

Selective Reduction of Alkyne and Alkene Moieties

Selective reduction, or semihydrogenation, of the alkyne triple bond can be achieved with high stereoselectivity. To produce a cis-alkene, a "poisoned" catalyst, such as Lindlar's catalyst, is employed. benchchem.commasterorganicchemistry.com Lindlar's catalyst consists of palladium deposited on calcium carbonate and treated with lead acetate and quinoline. This deactivation prevents the further reduction of the initially formed alkene. Hydrogenation of this compound with Lindlar's catalyst yields (2Z,4Z)-3-methylhepta-2,4-dien-1-ol.

Alternatively, the reduction of the alkyne to a trans-alkene can be accomplished using a dissolving metal reduction, which involves sodium or lithium metal in liquid ammonia at low temperatures. libretexts.orgyoutube.com This reaction proceeds via a radical anion intermediate, which preferentially adopts a trans configuration to minimize steric repulsion, leading to the formation of (2Z,4E)-3-methylhepta-2,4-dien-1-ol. youtube.com

Table 2: Selective Reduction of the Alkyne Moiety

| Reagent(s) | Product | Stereochemistry of New Double Bond |

|---|---|---|

| H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | (2Z,4Z)-3-Methylhepta-2,4-dien-1-ol | cis (Z) |

| Na, NH₃ (l) | (2Z,4E)-3-Methylhepta-2,4-dien-1-ol | trans (E) |

Catalytic Hydrogenation to Saturated Alcohols

Complete reduction of both the double and triple bonds to yield the corresponding saturated alcohol, 3-methylpentan-1-ol, is achieved through catalytic hydrogenation with a more active catalyst. libretexts.org This process typically uses catalysts like palladium on carbon (Pd/C), platinum, or nickel with hydrogen gas (H₂), often under pressure. benchchem.comlibretexts.org The reaction proceeds by first reducing the alkyne to an alkene, which is then immediately reduced further to an alkane, resulting in the full saturation of the carbon chain. libretexts.org

Table 3: Complete Reduction to Saturated Alcohol

| Reagent(s) | Product | Description |

|---|---|---|

| H₂ (excess), Pd/C or Pt | 3-Methylpentan-1-ol | Both alkyne and alkene are reduced to alkanes. |

Substitution Reactions at the Hydroxyl Group

The hydroxyl group of this compound can readily undergo substitution reactions to form esters and ethers, which are important transformations in organic synthesis. benchchem.combloomtechz.com

Esterification Mechanisms with Carboxylic Acids

Esterification of this compound with a carboxylic acid is typically carried out under acidic conditions, a process known as Fischer esterification. bloomtechz.com The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon towards nucleophilic attack. The alcohol's hydroxyl oxygen then attacks this electrophilic carbon. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. This reaction is reversible, and the equilibrium can be driven towards the product by removing water as it forms. bloomtechz.com

Table 4: Fischer Esterification

| Reactant | Conditions | Product Type |

|---|---|---|

| Carboxylic Acid (e.g., Acetic Acid) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (e.g., (Z)-3-methylpent-2-en-4-yn-1-yl acetate) |

Etherification Pathways

Ethers can be synthesized from this compound via pathways such as the Williamson ether synthesis. This method involves two steps. First, the alcohol is deprotonated by a strong base, such as sodium hydride (NaH), to form a potent nucleophile, the corresponding alkoxide ion. In the second step, this alkoxide is reacted with a primary alkyl halide (e.g., methyl iodide or ethyl bromide). The alkoxide displaces the halide ion in an Sₙ2 reaction, forming the ether. The choice of a primary alkyl halide is crucial to avoid competing elimination reactions.

Table 5: Williamson Ether Synthesis

| Step 1 Reagent | Step 2 Reagent (Alkyl Halide) | Product Type |

|---|---|---|

| Strong Base (e.g., NaH) | Primary Alkyl Halide (e.g., CH₃I) | Ether (e.g., 1-methoxy-3-methylpent-2-en-4-yne) |

Cyclization and Rearrangement Reactions

This compound is a versatile precursor for the synthesis of various heterocyclic and acyclic compounds through a series of cyclization and rearrangement reactions. These transformations are often catalyzed by transition metals or promoted by acids, leading to the formation of structurally complex molecules from a relatively simple starting material.

One of the most significant reactions of this compound is its intramolecular cyclization to form substituted furan (B31954) derivatives, most notably 2,3-dimethylfuran. This transformation is of industrial importance and can be achieved through various catalytic methods.

The cyclization of (Z)-2-en-4-yn-1-ols, a class of compounds to which this compound belongs, is a well-established method for furan synthesis. researchgate.net Transition metal catalysts, particularly those based on gold and silver, have proven to be highly effective in promoting this transformation under mild conditions. researchgate.netnih.govresearchgate.net Gold-catalyzed cyclization of (Z)-2-en-4-yn-1-ols provides an efficient route to substituted furans. nih.gov Similarly, silver(I) salts can catalyze the isomerization of related alkynyl allylic alcohols to yield furan structures. researchgate.net

The proposed mechanism for the metal-catalyzed cyclization involves the activation of the alkyne moiety by the metal catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group. This 5-endo-dig cyclization is a favored pathway. For instance, in a gold-catalyzed reaction, the process is thought to initiate with the coordination of the gold catalyst to the alkyne. This is followed by the intramolecular attack of the hydroxyl group, leading to an intermediate that, after subsequent steps, yields the furan ring. mdpi.com

A laboratory-scale procedure for the synthesis of 2,3-dimethylfuran involves the thermal cyclization of this compound. researchgate.net This highlights that the reaction can, in some cases, proceed without a metal catalyst, although catalysts generally improve efficiency and allow for milder reaction conditions. The general transformation can be represented as follows:

Reaction Scheme: Cyclization of this compound to 2,3-dimethylfuran

Allylic rearrangements are a characteristic feature of the chemistry of this compound and its precursors. The synthesis of this compound itself often involves a key allylic rearrangement step. The tertiary alcohol, 3-methyl-1-penten-4-yn-3-ol, can be rearranged to the primary alcohol, this compound, under acidic conditions. This rearrangement is a classic example of an allylic shift, where a hydroxyl group effectively migrates along with a shift of the double bond.

This transformation is typically catalyzed by acids such as sulfuric acid. The general principle of an allylic rearrangement involves the protonation of the hydroxyl group, followed by the departure of a water molecule to form a delocalized allylic carbocation. The subsequent attack of a water molecule at a different position of the carbocation, followed by deprotonation, leads to the rearranged alcohol. In the context of nucleophilic substitution, allylic shifts can occur through SN1' or SN2' mechanisms, where the nucleophile attacks the γ-carbon of the allylic system, leading to a rearranged product. organic-chemistry.org

The isomerization between the (Z) and (E) isomers of 3-methylpent-2-en-4-yn-1-ol is another important phenomenon. The equilibrium between these isomers can be influenced by the reaction conditions, including the catalyst and solvent used.

| Starting Material | Catalyst/Conditions | Product(s) | Reaction Type |

| 3-Methyl-1-penten-4-yn-3-ol | Sulfuric Acid | This compound and (E)-3-Methylpent-2-en-4-yn-1-ol | Allylic Rearrangement |

| This compound | Heat/Catalyst | (E)-3-Methylpent-2-en-4-yn-1-ol | Z/E Isomerization |

The transformation of enynols like this compound is a fertile ground for mechanistic investigations, particularly concerning the role of transition metal catalysts. Gold, palladium, and silver catalysts are prominent in these studies due to their ability to activate the alkyne and/or alkene functionalities, thereby facilitating a variety of transformations. researchgate.netnih.govresearchgate.netnih.gov

Gold-Catalyzed Cyclizations: Gold catalysts, typically in the form of Au(I) or Au(III) complexes, are known to be particularly effective for the cyclization of enynols. nih.govmdpi.com The generally accepted mechanism for the gold-catalyzed cyclization of a (Z)-2-en-4-yn-1-ol to a furan derivative involves the following key steps:

π-Activation of the Alkyne: The gold catalyst coordinates to the carbon-carbon triple bond, making it more electrophilic.

Intramolecular Nucleophilic Attack: The hydroxyl group acts as an internal nucleophile and attacks the activated alkyne. This typically proceeds in a 5-endo-dig fashion to form a five-membered ring.

Protodeauration/Isomerization: The resulting vinyl-gold intermediate undergoes protodeauration (cleavage of the C-Au bond by a proton) and subsequent isomerization to yield the aromatic furan ring.

Palladium-Promoted Cyclizations: Palladium catalysts can also promote the cyclization of enynol derivatives. For example, the reaction of (Z)-pent-2-en-4-yn-1-yl alkanoates in the presence of a palladium catalyst and a base can lead to furan derivatives via an acyl group shift. nih.gov This indicates that the reaction pathway can be influenced by the nature of the substrate (e.g., an ester derivative of the enynol) and the specific palladium catalyst system employed.

Silver-Catalyzed Reactions: Silver catalysts, such as silver nitrate or silver tetrafluoroborate, are also utilized in the synthesis of furans from enynol precursors. researchgate.net Similar to gold, silver(I) is a soft Lewis acid that can activate the alkyne towards nucleophilic attack. The mechanistic principles are broadly similar to those of gold-catalyzed cyclizations.

The choice of the metal catalyst can significantly influence the outcome of the reaction, sometimes leading to different products under similar conditions. These differences are attributed to the distinct electronic properties and coordination preferences of the metals.

| Catalyst Type | Proposed Key Mechanistic Feature | Typical Product |

| Gold (Au) | π-Activation of the alkyne followed by intramolecular nucleophilic attack. nih.govmdpi.com | Substituted Furans |

| Palladium (Pd) | Can involve acyl migration in ester derivatives. nih.gov | Functionalized Furans |

| Silver (Ag) | π-Activation of the alkyne, similar to gold. researchgate.net | Substituted Furans |

Advanced Spectroscopic Characterization and Structural Elucidation of Z 3 Methylpent 2 En 4 Yn 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise structure of (Z)-3-Methylpent-2-en-4-yn-1-ol, providing detailed information about the hydrogen and carbon environments and their connectivity.

¹H NMR Spectral Analysis for Stereochemical Assignment

The ¹H NMR spectrum provides crucial information for the initial identification of proton environments and the assignment of the compound's stereochemistry. The spectrum of 3-methylpent-2-en-4-yn-1-ol is characterized by several key signals that correspond to the different types of protons in the molecule.

For the (Z)-isomer, the vinyl proton (H2) and the methylene protons (H1) of the hydroxymethyl group are expected to be on the same side of the double bond. This spatial arrangement influences their chemical shifts and coupling constants. The terminal acetylenic proton (H5) typically appears as a singlet in a distinct region of the spectrum. The methyl group protons (CH₃) attached to the double bond will also present as a singlet. The hydroxyl proton (-OH) will appear as a broad singlet, and its chemical shift can vary depending on the concentration and solvent.

A representative, albeit generalized, ¹H NMR data interpretation for the title compound is presented below.

| Proton Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

| H1 (-CH₂OH) | ~4.2 | d (doublet) |

| H2 (=CH-) | ~5.8 | t (triplet) |

| H5 (≡C-H) | ~3.1 | s (singlet) |

| -CH₃ | ~1.9 | s (singlet) |

| -OH | Variable | br s (broad singlet) |

Note: This is an interactive data table based on predicted values. Actual experimental values may vary.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

The spectrum is expected to show six distinct signals, corresponding to the six carbon atoms in the molecule. The carbon atoms of the alkyne group (C4 and C5) would resonate in the range of 70-90 ppm. The olefinic carbons (C2 and C3) would appear further downfield, typically between 110 and 140 ppm. The carbon of the hydroxymethyl group (C1) would be found in the 50-65 ppm region due to the deshielding effect of the adjacent oxygen atom. Finally, the methyl carbon would resonate in the upfield region of the spectrum.

| Carbon Assignment | Chemical Shift (δ) ppm (Estimated Range) |

| C1 (-CH₂OH) | 50 - 65 |

| C2 (=CH-) | 110 - 125 |

| C3 (-C(CH₃)=) | 130 - 145 |

| C4 (-C≡) | 75 - 90 |

| C5 (≡CH) | 70 - 85 |

| -CH₃ | 15 - 25 |

Note: This is an interactive data table based on estimated chemical shift ranges. Specific experimental data is required for definitive assignment.

Two-Dimensional NMR Techniques (e.g., NOESY for Z-configuration confirmation)

Two-dimensional NMR experiments are indispensable for unambiguously confirming the structure and, crucially, the stereochemistry of the double bond. The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is particularly powerful for this purpose.

The NOESY spectrum detects spatial proximity between protons. For this compound, a cross-peak correlation would be expected between the protons of the methyl group (-CH₃) and the vinyl proton (H2). This is because in the Z-configuration, these two groups are on the same side of the double bond and thus close enough in space for the Nuclear Overhauser Effect to be observed. Conversely, a strong correlation would be seen between the vinyl proton (H2) and the methylene protons of the hydroxymethyl group (-CH₂OH) in the E-isomer. The presence of the former and absence of the latter correlation provides definitive proof of the Z-configuration. chegg.com

Vibrational Spectroscopy (FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their characteristic vibrational frequencies. bloomtechz.com For this compound, the FT-IR spectrum would display several distinct absorption bands confirming its structure.

The most prominent feature would be a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. The presence of the terminal alkyne is confirmed by a sharp, moderately intense C≡C-H stretching vibration at approximately 3300 cm⁻¹ and a weaker C≡C triple bond stretch around 2100 cm⁻¹. The C=C double bond stretch of the alkene would appear in the 1640-1680 cm⁻¹ region. Finally, a strong C-O stretching vibration would be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200 - 3600 (broad) |

| Alkyne | ≡C-H stretch | ~3300 (sharp) |

| Alkyne | C≡C stretch | ~2100 (weak) |

| Alkene | C=C stretch | 1640 - 1680 |

| Alcohol | C-O stretch | 1050 - 1150 (strong) |

Note: This is an interactive data table of characteristic FT-IR absorption ranges.

Mass Spectrometry (GC-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

The molecular formula of this compound is C₆H₈O, corresponding to a monoisotopic mass of approximately 96.0575 Da. uni.lunist.gov High-Resolution Mass Spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

In a Gas Chromatography-Mass Spectrometry (GC-MS) analysis, the compound would first be separated on a GC column and then ionized, typically by electron impact (EI). The resulting mass spectrum would show a molecular ion peak (M⁺) at m/z = 96. The fragmentation pattern provides clues to the molecule's structure. Plausible fragmentation pathways for this compound would include:

Loss of a hydrogen atom: [M-1]⁺ at m/z = 95.

Loss of a methyl group (-CH₃): [M-15]⁺ at m/z = 81.

Loss of water (-H₂O): [M-18]⁺ at m/z = 78, a common fragmentation for alcohols.

Loss of the hydroxymethyl group (-CH₂OH): [M-31]⁺ at m/z = 65.

Cleavage of the C-C bond adjacent to the triple bond.

Analysis of the relative abundances of these fragment ions helps to piece together the molecular structure.

X-ray Crystallography of Stable Derivatives for Definitive Structural Confirmation

X-ray crystallography provides the most definitive, three-dimensional structural information of a molecule in the solid state. However, as this compound is a liquid at room temperature, this technique cannot be applied directly. bloomtechz.com

To overcome this limitation, a solid, stable derivative of the compound would need to be synthesized. For instance, reacting the alcohol with a suitable carboxylic acid or isocyanate could yield a solid ester or urethane derivative. If a single crystal of this derivative could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details, unequivocally confirming the molecular structure and the Z-stereochemistry of the double bond.

A thorough search of the current scientific literature and crystallographic databases did not yield any published X-ray crystal structures for derivatives of this compound.

Computational Chemistry and Theoretical Studies of Z 3 Methylpent 2 En 4 Yn 1 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can accurately predict molecular geometries, energies, and other electronic characteristics. For (Z)-3-methylpent-2-en-4-yn-1-ol, DFT provides a foundational understanding of its stability and reactivity.

The reactivity of a molecule is often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (Egap), is a crucial indicator of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. nih.govnih.gov Compounds with features like double bonds, heteroatoms, and aromatic systems tend to have smaller gaps due to increased electron density and delocalization. nih.gov For this compound, the presence of conjugated π-systems (a double and a triple bond) and an electronegative oxygen atom significantly influences its FMOs. The HOMO is typically localized around the electron-rich π-bonds of the en-yne system, while the LUMO is also distributed across this conjugated system.

Quantum chemical calculations, often performed with software like Gaussian or Psi4 using basis sets such as 6-311G(d,p), can determine the energies of these orbitals. dergipark.org.trwordpress.com A lower Egap for this compound would imply high reactivity, making it a valuable intermediate in organic synthesis. nih.gov

Table 1: Representative Frontier Molecular Orbital (FMO) Data Note: This table presents typical values for similar organic molecules as direct computational studies for this compound are not widely published. The values illustrate the concepts discussed.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability |

| LUMO Energy | -1.2 | Electron-accepting capability |

| HOMO-LUMO Gap (Egap) | 5.3 | Indicator of Chemical Reactivity and Kinetic Stability |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. wisc.edu This method provides valuable information about charge distribution, hybridization, and stabilizing interactions within the molecule. dergipark.org.tr

For this compound, NBO analysis can quantify the delocalization of electron density arising from the conjugation between the C=C double bond, the C≡C triple bond, and the oxygen's lone pairs. These delocalizations are described as hyperconjugative interactions, where electron density moves from an occupied (donor) NBO to an unoccupied (acceptor) NBO. The strength of these interactions is measured by the second-order perturbation theory energy of stabilization, E(2).

Table 2: Illustrative NBO Analysis - Stabilization Energies Note: This table shows representative hyperconjugative interactions and their stabilization energies (E(2)) expected for a molecule like this compound, based on principles of NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

|---|---|---|---|

| π(C2=C3) | π*(C4≡C5) | > 5.0 | π-conjugation |

| LP(1) O7 | σ*(C1-C2) | ~ 2.5 | Hyperconjugation |

| σ(C1-H) | σ*(O7-H) | ~ 1.0 | Intramolecular Hydrogen Bonding |

Conformational Analysis and Potential Energy Surfaces of this compound and its Intermediates

Conformational analysis involves identifying the stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. This is accomplished by calculating the potential energy surface (PES), which maps the energy of the molecule as a function of its geometric parameters, such as torsion angles. researchgate.net

The analysis would likely reveal that conformers stabilized by weak intramolecular interactions, such as a hydrogen bond between the hydroxyl proton and the π-electron cloud of the triple bond, are among the lowest in energy. Understanding the PES is crucial for predicting the most likely shapes the molecule will adopt, which in turn influences its reactivity and interactions with other molecules.

Theoretical Investigations of Reaction Mechanisms and Transition State Analysis

Computational chemistry is instrumental in elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile for a proposed mechanism can be constructed.

The en-yne moiety in this compound makes it a prime candidate for intramolecular cyclization reactions. These reactions are of great interest in organic synthesis for building complex ring systems. Theoretical studies can model various potential cyclization pathways, such as those catalyzed by transition metals or initiated by radicals.

For example, a computational study could model a gold-catalyzed cyclization. The calculations would map the energy profile for key steps:

Coordination of the gold catalyst to the alkyne.

Intramolecular nucleophilic attack of the double bond or the hydroxyl group onto the activated alkyne.

Formation of a cyclic intermediate.

Protodeauration or subsequent rearrangement to yield the final product.

Isomerization from the (Z)-isomer to the more stable (E)-isomer is a fundamental process that can be investigated computationally. The energy barrier for this transformation typically involves rotation around the C=C double bond, which requires breaking the π-bond.

Theoretical calculations can determine the energy of the transition state for this isomerization, which often involves a twisted, diradical-like geometry where the p-orbitals of the double bond are perpendicular. The calculated activation energy provides a quantitative measure of the thermal stability of the (Z)-isomer. A high activation barrier would indicate that the (Z)-isomer is kinetically stable at normal temperatures and that significant energy (e.g., heat or light) is required to induce isomerization to the (E)-form.

Ligand-Compound Interactions in Organometallic Catalysis Models

Extensive research has been conducted on the applications of organometallic catalysis in organic synthesis. Theoretical and computational studies, particularly using Density Functional Theory (DFT), have become instrumental in elucidating reaction mechanisms and predicting the behavior of catalytic systems. These studies often focus on the intricate interactions between ligands, metal centers, and substrates, which govern the efficiency and selectivity of catalytic transformations.

In the context of enyne substrates, such as this compound, organometallic catalysts, particularly those based on gold, are known to facilitate a variety of complex reactions. These can include hydroalkoxylation, isomerization, and cycloaddition cascades. Computational models of these processes typically investigate the coordination of the enyne to the metal center, the activation of the alkyne and alkene moieties, and the subsequent nucleophilic attack or rearrangement steps.

Despite the general interest in this area of chemistry, a thorough review of the scientific literature reveals a notable absence of specific computational studies focused on the ligand-compound interactions of this compound within organometallic catalysis models. While general principles of enyne activation by metal catalysts are well-established, detailed theoretical investigations and the corresponding data for this particular compound are not publicly available.

For analogous systems, research has shown that the interaction between an enyne alcohol and a metal catalyst, such as a gold(I) complex, initiates with the coordination of the alkyne or alkene to the metal center. The specific nature of this coordination, including bond distances and angles, is highly dependent on the ligand environment of the metal. For instance, phosphine (B1218219) ligands are commonly used in such catalytic systems, and their electronic and steric properties can significantly influence the subsequent reaction pathways. Computational studies on similar enynes have explored how different ligands can modulate the energetics of key intermediates and transition states, thereby controlling the reaction outcome.

In a typical gold-catalyzed reaction of an enyne alcohol, the hydroxyl group can act as an internal nucleophile. Theoretical models would be employed to calculate the activation barriers for various potential pathways, such as 5-exo-dig or 6-endo-dig cyclization, and to understand how the ligands on the gold catalyst influence the regioselectivity of this addition. These calculations often involve locating transition state structures and computing their corresponding free energies.

However, without specific studies on this compound, it is not possible to provide detailed research findings or data tables concerning its interaction with organometallic catalysts. The scientific community has yet to publish computational investigations that would provide insights into the precise nature of the ligand-compound interactions for this specific molecule. Such research would be valuable for understanding and optimizing its use in synthetic applications, for example, in the synthesis of complex natural products like prolycopene (B1248880) and leucosceptroids, where it is used as a reagent. chemicalbook.com

Role as a Key Intermediate in Natural Product Synthesis

The unique structure of this compound makes it an essential precursor in the total synthesis of several classes of natural products. Its integration into synthetic pathways allows for the efficient assembly of complex structures found in carotenoids, vitamins, plant hormones, and antifungal agents.

Carotenoid Synthesis (e.g., Astaxanthin (B1665798), Zeaxanthin, Prolycopene)

This compound and its derivatives are pivotal intermediates in the industrial synthesis of various carotenoids. google.com These pigments are vital in biological systems and are commercially significant as antioxidants and colorants. The compound serves as a key building block for constructing the polyene chain characteristic of carotenoids. For instance, intermediates derived from this alcohol are used in the synthesis of commercially important carotenoids like astaxanthin and zeaxanthin. google.comresearchgate.net Furthermore, this compound is explicitly used as a reagent in the organic synthesis of prolycopene, the tangerine-colored tetra-Z-isomer of lycopene (B16060) found in specific tomato varieties. chemicalbook.com

| Carotenoid | Significance | Synthetic Role of the Intermediate |

|---|---|---|

| Astaxanthin | Potent antioxidant, aquaculture feed additive | Used as a building block for the polyene backbone. google.com |

| Zeaxanthin | Macular pigment, antioxidant for eye health | Serves as a key intermediate in its synthesis. google.com |

| Prolycopene | Isomer of lycopene, natural pigment | Directly used as a reagent in the synthesis pathway. chemicalbook.com |

Vitamin A and Retinoid Synthesis Pathways

One of the most significant industrial applications of this compound is in the synthesis of Vitamin A (retinol) and its derivatives, collectively known as retinoids. bloomtechz.comdurham.ac.uk The compound is a crucial C6 fragment that is coupled with a C14 component, such as β-C14 aldehyde, to assemble the complete C20 carbon skeleton of Vitamin A. nih.govmdpi.com

The synthesis typically involves the following key steps:

Formation of a Dianion : this compound is treated with two equivalents of a Grignard reagent (like ethyl magnesium bromide) to form a dianion. durham.ac.uknih.gov

Coupling Reaction : This dianion is then coupled with a C14 aldehyde (derived from β-ionone) to form a diol intermediate that possesses the full Vitamin A carbon framework. nih.govmdpi.com

Further Transformations : The resulting diol undergoes a series of reactions, including selective reduction of the triple bond and dehydration, to ultimately yield Vitamin A or its acetate (B1210297) ester. researchgate.netnih.gov

This pathway, central to major industrial syntheses by companies like BASF, relies on the precise stereochemistry and reactivity of the (Z)-enynol to construct the final product efficiently. nih.gov

| Intermediate | Precursor(s) | Role in Synthesis |

|---|---|---|

| This compound | Methyl vinyl ketone and acetylene | The C6 building block. mdpi.com |

| β-C14 aldehyde | β-ionone | The C14 building block. nih.gov |

| C20 Diol | This compound dianion and β-C14 aldehyde | The first intermediate with the complete Vitamin A skeleton. nih.govmdpi.com |

| Retinyl Acetate | C20 Diol | A stable form of Vitamin A, the final product of many industrial syntheses. nih.gov |

Abscisic Acid (ABA) Analogs and Plant Growth Regulators

Abscisic acid (ABA) is a critical plant hormone that regulates stress responses and developmental processes. nih.govmdpi.com The synthesis of optically active ABA analogs, which are used to study plant physiology and as potential plant growth regulators, can employ acetylenic precursors structurally related to this compound. researchgate.net For example, the synthesis of specific acetylenic analogs of ABA involves building blocks that share the core methyl-pent-en-yn-ol structure. These synthetic analogs help in understanding the structure-activity relationship of ABA and can lead to the development of more persistent and potent agonists or antagonists for agricultural applications. rsc.orgnih.gov

| Analog Type | Purpose of Synthesis | Relation to this compound |

|---|---|---|

| Optically Active Acetylenic Analogs | Tools for studying germination and gene expression. researchgate.net | Synthesized from precursors with a similar methyl-pent-en-yn-ol framework. researchgate.net |

| (+)-Tetralone ABA | A persistent and potent ABA agonist. rsc.org | Demonstrates the modification of the core ABA structure for enhanced activity. rsc.org |

| 3'-(Phenyl alkynyl) ABA Analogs | Potent ABA antagonists to promote germination and growth. nih.gov | Illustrates the use of alkyne functionalities in designing hormone antagonists. nih.gov |

Synthesis of Leucosceptroids A and B (Antifungal Compounds)

This compound is also utilized in the synthesis of Leucosceptroids A and B. chemicalbook.com These natural products are sesterterpenoids isolated from the plant Leucosceptrum canum and exhibit potent antifungal and antifeedant properties. nih.govsogang.ac.kr The total synthesis of these complex molecules requires strategic planning and the use of versatile building blocks to construct their intricate, polycyclic structures. The inclusion of this compound as a precursor highlights its utility in assembling complex natural products beyond the isoprenoid family. chemicalbook.com

| Compound | Source | Biological Activity | Synthetic Role of this compound |

|---|---|---|---|

| Leucosceptroid A | Leucosceptrum canum | Antifungal, Antifeedant. sogang.ac.kr | Used as a reagent in the total synthesis. chemicalbook.com |

| Leucosceptroid B | Leucosceptrum canum | Antifungal, Antifeedant. sogang.ac.kr | Used as a reagent in the total synthesis. chemicalbook.com |

Versatile Building Block in Pharmaceutical Chemistry

Beyond natural product synthesis, this compound serves as a versatile building block in pharmaceutical chemistry and drug discovery. lookchem.com Its chemical properties allow it to be incorporated into various synthetic schemes aimed at producing novel drug candidates. The compound's functional groups can be manipulated to create diverse molecular architectures, facilitating the exploration of new chemical space for therapeutic purposes. lookchem.com

Construction of Active Pharmaceutical Ingredients with Defined Stereochemistry

The stereochemistry of a molecule is crucial for its biological activity. The distinct Z-configuration of the double bond in this compound is critical for its application in stereoselective synthesis. By using the geometrically pure isomer, chemists can control the stereochemical outcome of subsequent reactions, leading to the construction of active pharmaceutical ingredients (APIs) with defined stereochemistry.

A prominent example is again found in retinoid synthesis. The use of the (Z)-isomer of 3-methyl-pent-2-en-4-ynol is a key factor in synthesizing 9-cis-retinoic acid, whereas the (E)-isomer is used to produce all-trans-retinoic acid. google.com This demonstrates how the specific geometry of this building block directly dictates the isomeric form of the final, biologically active molecule, a fundamental principle in modern pharmaceutical development. google.com

Derivatives and Analogues of Z 3 Methylpent 2 En 4 Yn 1 Ol: Structure Reactivity Relationships

Isomeric Forms: (E)-3-Methylpent-2-en-4-yn-1-ol

The geometric isomer of (Z)-3-methylpent-2-en-4-yn-1-ol is the (E)-isomer, where the substituents around the double bond are on opposite sides. This difference in stereochemistry leads to distinct physical properties and reactivity patterns.

While both (Z)- and (E)-3-methylpent-2-en-4-yn-1-ol are valuable building blocks in organic synthesis, their differing geometries can influence reaction pathways and product distributions. chemicalbook.com The (E)-isomer, like its (Z)-counterpart, is a terminal alkyne and a useful intermediate. chemicalbook.com Both isomers are known to be heat-sensitive and can polymerize upon heating due to the presence of both double and triple bonds. chemicalbook.com

The synthetic utility of both isomers is highlighted by their application as precursors in the synthesis of various complex molecules. For instance, this compound is a key starting material for producing carotenoids like prolycopene (B1248880), astaxanthin (B1665798), and zeaxanthin, which are valued for their antioxidant properties. It is also used in the synthesis of Leucosceptroids A and B, which exhibit potent antifungal activity. chemicalbook.com The reactivity of the hydroxyl group allows for transformations such as oxidation, reduction, and substitution to generate more complex structures.

The reactivity of these isomers is often influenced by the catalyst used. For example, the sulfuric acid-catalyzed allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol (B105895) produces a mixture of (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol. chemicalbook.com The cis isomer ((Z)-form) can undergo cyclization under specific conditions to form 2,3-dimethylfuran. chemicalbook.com

Table 1: Physical Properties of (Z)- and (E)-3-Methylpent-2-en-4-yn-1-ol Isomers

| Property | This compound | (E)-3-Methylpent-2-en-4-yn-1-ol |

| CAS Number | 6153-05-5 | 6153-06-6 chemicalbook.com |

| Molecular Formula | C₆H₈O uni.lu | C₆H₈O alfa-chemistry.com |

| Molecular Weight | 96.13 g/mol uni.lu | 96.13 g/mol alfa-chemistry.com |

| Boiling Point | 65°C (1.253 kPa) chemicalbook.com | 73°C (1.253 kPa) chemicalbook.com |

| Refractive Index | 1.4820 (20°C) chemicalbook.com | 1.4934 (20°C) chemicalbook.com |

| Appearance | Oily liquid chemicalbook.com | Oily liquid chemicalbook.com |

The interconversion between (Z) and (E) isomers can often be achieved through photoisomerization or catalysis. Studies on related systems, such as dehydrozingerone (B89773) derivatives, have shown that UV irradiation can induce (E)-to-(Z) isomerization. mdpi.com The efficiency of this process can be solvent-dependent. mdpi.com While specific studies on the photoisomerization of this compound are not detailed in the provided results, the principles from analogous compounds suggest this as a potential method for interconversion.

Catalytic methods are also employed for the interconversion and synthesis of these isomers. As mentioned, the allylic rearrangement of 3-methyl-1-penten-4-yn-3-ol using acidic catalysts like sulfuric acid or acidic ionic liquids can produce a mixture of (Z) and (E) isomers. chemicalbook.com This rearrangement highlights a common synthetic route to access both isomeric forms.

Structural Variants with Modified Functional Groups

The parent alkyne, 3-methylpent-2-en-4-yne, lacks the hydroxyl group present in this compound. This absence of the alcohol functionality significantly reduces its versatility in synthesis, as it cannot undergo reactions typical of alcohols, such as esterification or oxidation to an aldehyde or carboxylic acid. bloomtechz.com The hydroxyl group in this compound can form hydrogen bonds and participate in nucleophilic substitution reactions, adding to its range of chemical transformations.

3-Methylpent-1-en-4-yn-3-ol is a constitutional isomer of this compound, with the double and triple bonds in different positions. This structural difference leads to distinct reactivity. 3-Methylpent-1-en-4-yn-3-ol is a tertiary alcohol, which influences its reactivity compared to the primary alcohol of this compound. chemicalbook.com

This analog is a valuable building block in its own right, used in the synthesis of primary allenic amines and alcohols. chemicalbook.com A key reaction of 3-methylpent-1-en-4-yn-3-ol is its allylic rearrangement to form both the (Z) and (E) isomers of 3-methyl-2-penten-4-yn-1-ol. chemicalbook.com This rearrangement is a crucial synthetic pathway to access these other isomers. The efficiency of various palladium catalysts for the hydrogenation of 3-methyl-1-penten-4-yn-3-ol has also been evaluated. chemicalbook.com

Table 2: Comparison of this compound and its Positional Isomer

| Feature | This compound | 3-Methylpent-1-en-4-yn-3-ol |

| CAS Number | 6153-05-5 | 3230-69-1 chemicalbook.com |

| Functional Groups | Primary alcohol, internal alkene, terminal alkyne | Tertiary alcohol, terminal alkene, terminal alkyne |

| Boiling Point | 65°C (1.253 kPa) chemicalbook.com | 63-65°C/100 mmHg chemicalbook.com |

| Key Reactions | Oxidation, reduction, substitution | Allylic rearrangement to form (Z)- and (E)-3-methyl-2-penten-4-yn-1-ol chemicalbook.com |

Substituted this compound Derivatives

The reactivity of this compound can be further tuned by introducing various substituents at different positions on the carbon skeleton. These substitutions can influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity and potential applications.

The reactive sites in the molecule, including the double bond, triple bond, and hydroxyl group, can all be targets for chemical modification. bloomtechz.com For example, the hydroxyl group can be converted to an ether or ester, which can alter the compound's solubility and subsequent reactivity. bloomtechz.com The alkyne moiety is particularly useful in "click chemistry" reactions, which allow for efficient and selective bond formation. myskinrecipes.com

While specific examples of a wide range of substituted derivatives are not extensively detailed in the search results, the fundamental principles of organic chemistry suggest that substitutions would have predictable effects. For instance, electron-withdrawing groups near the double or triple bond could make them more susceptible to nucleophilic attack, while electron-donating groups would have the opposite effect. The synthesis of substituted derivatives would likely involve multi-step sequences starting from this compound or its precursors.

Impact of Substituents on Electronic Structure and Reactivity Profiles

The reactivity of the conjugated π-system in this compound is highly sensitive to the nature of substituents introduced into its structure. These substituents can modulate the electron density distribution across the molecule, thereby altering its susceptibility to various chemical transformations. The primary mechanisms through which substituents exert their influence are inductive and resonance effects.

Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, generally increase the electron density of the conjugated system through positive inductive and/or resonance effects. This enhancement of electron density tends to activate the double and triple bonds towards electrophilic attack. Conversely, electron-withdrawing groups (EWGs), like nitro, cyano, and carbonyl groups, decrease the electron density of the π-system, making it less reactive towards electrophiles but potentially more susceptible to nucleophilic attack.

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into how these substitutions affect the molecule's electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy, typically resulting from the introduction of an EDG, correlates with increased nucleophilicity and greater reactivity towards electrophiles. A lower LUMO energy, often a consequence of adding an EWG, indicates increased electrophilicity and a greater propensity to react with nucleophiles.

The following table illustrates the predicted effects of various substituents on the electronic properties and reactivity of a hypothetical this compound backbone.

| Substituent (R) Position | Substituent Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted Impact on Reactivity towards Electrophiles | Predicted Impact on Reactivity towards Nucleophiles |

| C1-OH to -OR (e.g., -OCH3) | Electron-Donating (Resonance) | Increase | Slight Increase | Increase | Decrease |

| C3-CH3 to -CF3 | Electron-Withdrawing (Inductive) | Decrease | Decrease | Decrease | Increase |

| C5-H to -Si(CH3)3 | Electron-Donating (Hyperconjugation) | Increase | Slight Increase | Increase | Decrease |

| C1-OH to -O-C(O)CH3 | Electron-Withdrawing (Inductive) | Decrease | Decrease | Decrease | Increase |

| C5-H to -NO2 | Strong Electron-Withdrawing | Significant Decrease | Significant Decrease | Significant Decrease | Significant Increase |

The regioselectivity of reactions involving derivatives of this compound is also governed by substituent effects. For instance, in electrophilic additions, the initial attack is likely to occur at the more electron-rich position of the double or triple bond, a preference that can be shifted by the electronic influence of nearby substituents.

Structure-Activity Relationship Studies in Complex Molecular Systems

While specific structure-activity relationship (SAR) studies on a broad range of this compound derivatives are not extensively documented in publicly available literature, the known use of this compound in the synthesis of the antifungal agents Leucosceptroids A and B suggests its potential as a pharmacophore or a key building block in medicinal chemistry. chemicalbook.com The principles of SAR can be applied to hypothesize how modifications to its structure could impact biological activity.

In the context of antifungal agents, for example, SAR studies on various classes of compounds have revealed that certain structural features are crucial for activity. These often include a balance of lipophilicity and hydrophilicity, the presence of specific functional groups capable of hydrogen bonding or other interactions with a biological target, and a particular three-dimensional arrangement of atoms.

For analogues of this compound, key areas for modification to explore SAR would include:

The Hydroxyl Group: Esterification or etherification of the primary alcohol could modulate the compound's polarity and its ability to act as a hydrogen bond donor. This can significantly affect cell membrane permeability and interaction with target enzymes.

The Methyl Group: Altering the size or nature of the substituent at the C3 position could influence steric interactions with a target binding site.

The Terminal Alkyne: The terminal hydrogen of the alkyne is acidic and can participate in hydrogen bonding or be replaced with other groups. This position is often crucial for the activity of natural products containing en-yne moieties.

The Conjugated System: Modifications that extend or rigidify the conjugated system could enhance binding affinity to a target protein through increased van der Waals or π-stacking interactions.

The following table provides a hypothetical SAR exploration for antifungal activity based on modifications to the this compound scaffold, drawing parallels from general SAR principles in antifungal drug discovery.

| Modification on this compound Scaffold | Rationale for Potential Impact on Antifungal Activity | Predicted Activity Trend |

| Esterification of C1-OH with a lipophilic acid | Increased lipophilicity may enhance passage through fungal cell membranes. | Potentially Increased |

| Replacement of C3-CH3 with a larger alkyl group | May introduce steric hindrance at the active site, potentially reducing activity. | Potentially Decreased |

| Replacement of C5-H with a halogen | Can alter the electronic properties of the alkyne and introduce a potential halogen bonding interaction. | Unpredictable without specific target information |

| Introduction of an aromatic ring at C5 | Could lead to π-stacking interactions with aromatic amino acid residues in a target enzyme. | Potentially Increased |

| Reduction of the alkyne to a Z-alkene | Removes the linear rigidity of the alkyne, which may be critical for binding. | Potentially Decreased |

This table is illustrative and based on general principles of medicinal chemistry. The actual impact of these modifications would need to be determined through synthesis and biological testing.

The development of new derivatives and analogues of this compound, guided by an understanding of structure-reactivity and structure-activity relationships, holds promise for the discovery of novel compounds with tailored chemical and biological properties.

Catalytic Chemistry Involving Z 3 Methylpent 2 En 4 Yn 1 Ol

Metal-Catalyzed Intramolecular Cyclization to Furan (B31954) Derivatives

The intramolecular cyclization of (Z)-3-methylpent-2-en-4-yn-1-ol is a prominent reaction, yielding 2,3-dimethylfuran, an important compound in flavor and fragrance industries. This transformation is efficiently catalyzed by various transition metal complexes, particularly those of ruthenium and gold.

Ruthenium complexes, especially those featuring N-heterocyclic carbene (NHC) ligands, are effective catalysts for the cycloisomerization of this compound. Neutral arene-ruthenium complexes bearing benzoimidazolin-2-ylidene or imidazolidin-2-ylidene ligands have been shown to afford 2,3-dimethylfuran in excellent yields (>90%). The catalytic system can be designed for recyclability; for instance, ruthenium(II) complexes with NHC ligands containing protonated dimethylamino groups can catalyze the reaction in toluene/water mixtures, allowing the catalyst to be recovered through simple phase separation and reused for multiple consecutive runs without a significant loss in performance. thieme-connect.de